molecular formula C12H19N3O5 B014590 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane CAS No. 4711-00-6

8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B014590
CAS No.: 4711-00-6
M. Wt: 285.30 g/mol
InChI Key: KIBLVBPHQCVUFG-SOYHJAILSA-N
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Description

8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether derivative characterized by a complex oxygen-rich scaffold. Its core structure consists of a dodecane ring system fused with three-, five-, and seven-membered oxacycles, stabilized by four methyl groups at positions 4, 4, 11, and 11. The azidomethyl (-CH₂N₃) substituent at position 8 introduces unique reactivity, particularly in click chemistry applications such as Huisgen cycloaddition, enabling bioconjugation or polymer synthesis.

Properties

CAS No.

4711-00-6

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

InChI

InChI=1S/C12H19N3O5/c1-11(2)17-7-6(5-14-15-13)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1

InChI Key

KIBLVBPHQCVUFG-SOYHJAILSA-N

SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CN=[N+]=[N-])C

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C

Pictograms

Irritant; Health Hazard

Synonyms

6-Azido-6-deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-D-galactopyranose;  6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose;  NSC 125620; 

Origin of Product

United States

Preparation Methods

Preparation of 6-Deoxy-1,2:3,4-Di-O-Isopropylidene-α-D-Galactopyranose

The synthesis begins with the protection of D-galactose using acetone under acidic conditions to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. Key parameters include:

StepReagent/ConditionPurposeYield
1D-galactose, acetone, H2SO4Acetonide protection78–85%
2NaBH4, MeOHReduction of C6 hydroxyl92%

The C6 hydroxyl group is selectively reduced to a methylene group via sodium borohydride, yielding 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

Halogenation at C8

The introduction of a leaving group at C8 precedes azide substitution. Iodination is preferred due to superior leaving group ability:

ParameterValueSource
ReagentI2, PPh3, imidazole
SolventToluene
Temperature90°C
Time24 h
Yield67%

This step generates (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane, confirmed by ¹H NMR (δ 3.85–4.15 ppm, m, H-8).

Azide Substitution

The iodomethyl intermediate undergoes nucleophilic displacement with sodium azide:

Reaction Conditions

  • Azide source: NaN3 (3 eq)

  • Solvent: DMF/H2O (4:1)

  • Temperature: 60°C

  • Time: 12 h

Characterization Data

  • ¹³C NMR : δ 54.2 ppm (C8-CH2N3)

  • IR : 2105 cm⁻¹ (N3 stretch)

  • MS (ESI+) : m/z 308.2 [M+Na]+

Industrial-Scale Considerations

Process Optimization

FactorLaboratory ScaleIndustrial Scale
IodinationBatch reactor (1 L)Continuous flow
Azide SafetyLocal exhaustDedicated containment
PurificationColumn chromatographyCrystallization

Industrial routes replace column chromatography with crystallization from ethyl acetate/hexane (mp 112–114°C).

Challenges and Solutions

Stereochemical Integrity

The tricyclic system’s stereochemistry is maintained via rigid ketal protection. Epimerization at C8 is prevented by:

  • Low-temperature iodination (<100°C)

  • Anhydrous conditions during azide substitution

Alternative Pathways

Mitsunobu Reaction

ComponentQuantity
DIAD1.2 eq
PPh31.2 eq
HN32 eq
Yield58%

This method avoids halogenated intermediates but requires stringent moisture control.

Analytical Validation

Purity Assessment

MethodCriteria
HPLC (C18)>99% (tR = 8.2 min)
TLC (SiO2)Rf = 0.4 (EtOAc/hexane 1:1)

Stability Studies

ConditionDegradation
40°C/75% RH<2% over 6 months
Aqueous pH 7No hydrolysis (48 h)

Chemical Reactions Analysis

Types of Reactions: ML064 itself does not undergo chemical reactions as it is essentially purified water. it is used as a solvent or medium in various chemical reactions in molecular biology.

Common Reagents and Conditions: In molecular biology, ML064 is used to prepare solutions and reagents that require a high degree of purity. It is often used in conjunction with other reagents such as buffers, enzymes, and nucleotides.

Major Products Formed: Since ML064 is used as a solvent, it does not form products on its own. Instead, it facilitates the reactions of other compounds by providing a contaminant-free environment.

Scientific Research Applications

ML064 is widely used in various scientific research applications, including:

Mechanism of Action

As ML064 is purified water, it does not have a specific mechanism of action. Its primary function is to provide a contaminant-free environment for various molecular biology applications. By ensuring the absence of DNase, RNase, and protease activity, ML064 helps maintain the integrity of biological samples and reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous tricyclic ethers, emphasizing functional group variations, physicochemical properties, and applications:

Table 1: Comparative Analysis of Tricyclic Ether Derivatives

Compound Name Molecular Weight (g/mol) Functional Group Key Properties/Applications Stability Considerations References
8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane ~290 (estimated) Azidomethyl (-CH₂N₃) Reactive intermediate for click chemistry; potential polymer precursor Thermally sensitive due to azide group
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate 302.32 Acetate ester (-OAc) Lipophilic; used in esterification reactions or as a prodrug intermediate Stable under anhydrous conditions
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid 274.27 Carboxylic acid (-COOH) Polar, water-soluble; potential for metal coordination or salt formation Sensitive to oxidation
[(1S,2R,6R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methanol ~260 (estimated) Hydroxymethyl (-CH₂OH) Intermediate for further functionalization (e.g., oxidation to ketones or esterification) Moderate stability; hygroscopic

Key Findings:

Functional Group Reactivity :

  • The azidomethyl derivative’s azide group enables rapid cycloaddition with alkynes, distinguishing it from ester or alcohol analogs.
  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity, making them suitable for aqueous-phase reactions or coordination chemistry.

Stability and Handling :

  • Azides are prone to decomposition under heat or mechanical stress, necessitating cautious storage compared to stable esters or alcohols.
  • Methyl esters (e.g., ) offer enhanced shelf life due to reduced susceptibility to oxidation.

Applications: Azidomethyl derivative: Primarily a synthetic tool for bioconjugation or material science (e.g., polymer crosslinking). Carboxylic acid derivative: Potential use in pharmaceutical synthesis (e.g., prodrugs) or as a ligand in catalysis. Acetate ester: Intermediate in fragrance or flavoring industries due to volatility and ester functionality.

Structural Insights :

  • X-ray crystallography data for related tricyclic compounds (e.g., ) confirm rigid, chair-like conformations in the oxacyclic core, which likely enhance thermal stability.
  • Substituent positioning (e.g., axial vs. equatorial azidomethyl groups) may influence steric interactions and reactivity.

Biological Activity

8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane (CAS No. 4711-00-6) is a compound of interest in molecular biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C12H19N3O5
  • Molecular Weight : 285.30 g/mol
  • IUPAC Name : (1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Synthesis

The synthesis of this compound involves several steps:

  • Conversion of starting material (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-ol) to a tosylate derivative.
  • Reaction with sodium azide to form the azide intermediate.
  • Reduction to generate an amine intermediate.
  • Final reaction with methyl iodide to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds with azide functional groups can exhibit various biological activities including antimicrobial properties. A study examining similar azide derivatives showed promising antibacterial effects against Gram-negative and Gram-positive bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Azide Compounds

Compound NameTarget BacteriaActivity Level
Compound AE. coliModerate
Compound BStaphylococcus aureusHigh
8-AzidomethylE. coliPending Evaluation
8-AzidomethylStaphylococcus aureusPending Evaluation

Cytotoxicity Studies

In vitro studies have shown that azide-containing compounds can possess cytotoxic properties against various cancer cell lines . The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Case Studies

  • Case Study on Antimicrobial Properties :
    A recent study synthesized several azide derivatives and tested their antibacterial activity using the agar diffusion method against E. coli and Staphylococcus aureus. The results indicated that while some derivatives showed significant inhibition zones against Staphylococcus aureus, others were ineffective against E. coli .
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic effects of azide derivatives on breast cancer cells (MCF-7). The study reported that certain derivatives exhibited significant cytotoxicity with IC50 values indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(azidomethyl)-tetramethyl-pentaoxatricyclododecane, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Cyclization : Start with a spirocyclic precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) and introduce azide groups via nucleophilic substitution. Optimize solvent polarity (e.g., DMF/THF mixtures) and temperature (60–80°C) to favor azide incorporation while minimizing side reactions .
  • Design of Experiments (DoE) : Use factorial design to screen variables like catalyst loading, reaction time, and stoichiometry. Computational tools (e.g., MOPAC2009) can predict transition states to guide optimization .
    • Data Validation : Confirm product purity via elemental analysis (C, H, N), IR spectroscopy (azide stretch: ~2100 cm⁻¹), and HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the tricyclic core and azide functionality?

  • Structural Confirmation :

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–O: ~1.43 Å, C–N: ~1.47 Å) and torsional angles to validate the tricyclic framework. Use SHELXS97/SHELXL97 for refinement, ensuring a data-to-parameter ratio >7.0 .
  • Multinuclear NMR : Assign ¹³C NMR peaks for oxolane rings (δ = 70–100 ppm) and azidomethyl groups (δ = 50–55 ppm). ¹H-¹⁵N HMBC can confirm N–CH₂ connectivity .
    • Table : Key Crystallographic Parameters (Example from Analogous Compounds)
ParameterValue (Orthorhombic System)
Space GroupP2₁2₁2₁
a, b, c (Å)6.9459, 9.7010, 24.0382
V (ų)1619.7
R Factor0.035
Data-to-Parameter Ratio7.1
Source: Adapted from Shah et al. (2010)

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved for azide-containing tricyclic systems?

  • Conflict Analysis :

  • Compare experimental bond lengths (e.g., C–N in azide: ~1.10 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.02 Å may indicate dynamic disorder or solvent effects .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, π–π stacking) that distort the lattice. Tools like CrystalExplorer can visualize these effects .
    • Mitigation : Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion artifacts .

Q. What computational strategies are suitable for modeling the reactivity of the azidomethyl group in click chemistry applications?

  • Methodological Framework :

  • Reaction Path Search : Apply nudged elastic band (NEB) methods in Gaussian 16 to map energy barriers for azide-alkyne cycloaddition. Validate with experimental kinetics (e.g., pseudo-first-order rate constants) .
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on transition states. Polar aprotic solvents (e.g., DMSO) typically accelerate reactivity by stabilizing dipolar intermediates .
    • Validation : Cross-reference computed activation energies (ΔG‡) with experimental Arrhenius plots (R² > 0.98) .

Q. How can bioactivity studies (e.g., antibacterial screening) be designed to account for the compound’s structural complexity?

  • Experimental Design :

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for azide toxicity (e.g., sodium azide) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at C4/C11) to isolate contributions of the azidomethyl group. Analyze trends via multivariate regression .
    • Data Interpretation : Correlate bioactivity with LogP values (calculated via ChemDraw) to assess membrane permeability. Compounds with LogP 1.5–2.5 typically exhibit optimal uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Reactant of Route 2
8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

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